molecular formula C19H20ClN3O3 B2608085 1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946220-21-9

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2608085
CAS RN: 946220-21-9
M. Wt: 373.84
InChI Key: AVLHQEJMIZVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMU and is a derivative of urea. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

  • Corrosion Inhibition in Mild Steel : Bahrami and Hosseini (2012) explored the inhibition effect of related urea compounds in a hydrochloric acid solution on mild steel. They found that these compounds exhibit good performance as corrosion inhibitors. Their study concluded that these inhibitors are efficient for protecting mild steel in acidic environments (Bahrami & Hosseini, 2012).

  • Anticancer Agent Development : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives to evaluate their antiproliferative activity against various cancer cell lines. They identified potent anticancer agents, highlighting their potential as BRAF inhibitors for cancer research (Feng et al., 2020).

  • Photodegradation and Hydrolysis of Pesticides : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water. They concluded that these compounds are relatively stable under various pH conditions, with some photodegradation observed at specific pH levels (Gatidou & Iatrou, 2011).

  • Cannabinoid Receptor Antagonism : Wang et al. (2011) studied the effects of a similar urea compound, PSNCBAM-1, on CB1 receptor modulation in the cerebellum. They discovered that PSNCBAM-1 acts as a noncompetitive antagonist and may offer therapeutic alternatives in treating central nervous system diseases (Wang et al., 2011).

  • Synthesis and Characterization in Medicinal Chemistry : Rani et al. (2014) synthesized and characterized novel imidazole ureas with antimicrobial properties. These findings are valuable for the development of new pharmaceutical compounds (Rani et al., 2014).

  • Inhibition of Translation Initiation in Cancer Cells : Denoyelle et al. (2012) identified N,N'-diarylureas as activators of the eIF2α kinase and potential anti-cancer agents. They showed that these compounds can inhibit cancer cell proliferation by affecting the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).

  • Nonlinear Optical Parameters in Polymer Studies : Shettigar et al. (2006) researched bis-chalcone derivatives, including those with urea, for their nonlinear optical properties in polymer matrices. They found these compounds to be promising materials for optical limiting applications (Shettigar et al., 2006).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHQEJMIZVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

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